4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a xanthene carbonyl group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the xanthene-9-carbonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently coupled with 4-methyl-1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-(9H-xanthene-9-carbonyl)piperidine: This compound shares the xanthene carbonyl group but has a piperidine ring instead of the pyrazole and azetidine moieties.
1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of the pyrazole.
Uniqueness
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, xanthene carbonyl group, and azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-15-10-23-25(11-15)14-16-12-24(13-16)22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-11,16,21H,12-14H2,1H3 |
InChI Key |
RELYLTKUJSLEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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